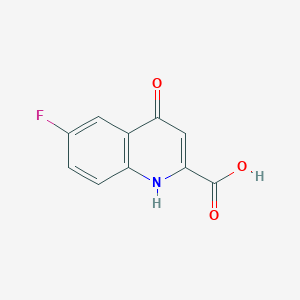

6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Description

Properties

IUPAC Name |

6-fluoro-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDREWQIVYIOGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301214164 | |

| Record name | 6-Fluoro-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301214164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130064-10-7 | |

| Record name | 6-Fluoro-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130064-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301214164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the cyclization of enaminones. One common method includes the reaction of ethyl 2,4-dichloro-5-fluorobenzoylacetate with ammonia or primary amines, followed by cyclization in the presence of a base such as potassium carbonate in dimethylformamide (DMF) or ethyl acetate .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure consistent production quality .

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom at the 6-position undergoes nucleophilic aromatic substitution under specific conditions. For example:

Key Findings :

-

Bromination proceeds via radical intermediates, with regioselectivity influenced by the electron-withdrawing carboxylic acid group.

-

Methoxylation requires polar aprotic solvents for optimal yields .

Oxidation and Reduction

The ketone group at the 4-position participates in redox reactions:

Mechanistic Insights :

-

Oxidation with KMnO₄ generates a fully aromatic quinoline system, confirmed by NMR .

-

Reduction preserves the dihydroquinoline core but introduces a hydroxyl group.

Cyclization and Ring Modification

The compound serves as a precursor for heterocyclic systems:

textReaction: Cyclization with POCl₃ Conditions: Reflux, 6 hours Product: 6-Fluoro-2-chloroquinoline-4-one Yield: 85% [6]

Applications :

Carboxylic Acid Derivatives

The 2-carboxylic acid group undergoes typical acid reactions:

| Reaction Type | Reagents | Products |

|---|---|---|

| Esterification | MeOH, H₂SO₄ | Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate |

| Amidation | SOCI₂, NH₃ | 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxamide |

Experimental Data :

-

Esterification achieves >90% conversion under mild conditions.

-

Amidation products demonstrate improved solubility in polar solvents .

Catalytic Amination

Recent green chemistry approaches utilize nanoporous catalysts:

textReaction: Amination with N-ethylpiperazine Catalyst: {Mo₁₃₂} (0.08 g) Conditions: H₂O, reflux, 30 min Yield: 97% [8]

Advantages :

Comparative Reactivity Analysis

| Functional Group | Reactivity Trend | Rationale |

|---|---|---|

| C-6 Fluorine | Moderate | Electron-withdrawing effect enhances substitution |

| C-4 Ketone | High | Susceptible to nucleophilic attack |

| C-2 Carboxylic Acid | High | Facilitates esterification/amidation |

Theoretical Support :

Scientific Research Applications

Antibacterial Agent Development

6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid serves as a precursor in synthesizing various fluoroquinolone antibiotics. Its antibacterial properties have been extensively studied:

- In Vitro Studies : Research has shown that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, a study published in "Bioorganic & Medicinal Chemistry" evaluated several derivatives and demonstrated their efficacy against various bacterial strains.

- Mechanistic Studies : Interaction studies focus on the binding affinity of this compound to bacterial targets, elucidating potential resistance mechanisms in bacteria.

- Comparative Efficacy : Compared to other fluoroquinolones like ciprofloxacin and norfloxacin, this compound shows enhanced activity due to its specific substitution pattern and fluorine atom presence.

Research Tool in Medicinal Chemistry

The compound is not only an antibiotic precursor but also a valuable research tool for studying bacterial enzyme interactions:

- Binding Studies : Understanding how this compound interacts with bacterial enzymes helps researchers develop more effective antibiotics and explore new therapeutic strategies.

- Toxicity Profiling : Investigating its interactions with mammalian enzymes provides insights into potential side effects and toxicity profiles associated with fluoroquinolone antibiotics.

Mechanism of Action

The antibacterial activity of 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death .

Comparison with Similar Compounds

Position of Carboxylic Acid Group

The carboxylic acid group’s position (C-2 vs. C-3) is a critical differentiator:

- C-2 Carboxylic Acid: 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid: Exhibits tautomerism (keto-enol forms) similar to kynurenic acid, influencing hydrogen bonding and metal chelation . Kynurenic Acid (4-oxo-1,4-dihydroquinoline-2-carboxylic acid): Lacks fluorine at C-6 but shares the C-2 carboxylic acid, acting as a neuroactive metabolite with ion channel modulation properties .

- C-3 Carboxylic Acid: Fluoroquinolones (e.g., Ciprofloxacin analogs): Antibacterial activity is linked to the C-3 carboxylate’s role in DNA gyrase inhibition. For example, FQH-1 (1-ethyl-7-(tetrahydrocarbazolyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) shows MIC values of 0.25–4 μg/mL against methicillin-resistant Staphylococcus epidermidis (MRSE) .

Substituents at Position 6

Fluorine at C-6 enhances electronegativity and binding affinity compared to other substituents:

- 6-Fluoro Derivatives: Higher polarity and improved bioavailability compared to non-fluorinated analogs. Enrofloxacin (1-cyclopropyl-7-(4-ethylpiperazinyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid): A veterinary antibiotic with broad-spectrum activity, highlighting fluorine’s role in antibacterial potency .

- Non-Fluoro Derivatives: 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS 130064-09-4): Reduced electronegativity may lower target affinity but increases lipophilicity .

Modifications at Positions 1 and 7

Variations here impact solubility, pharmacokinetics, and target specificity:

- Position 1: 1-Cyclopropyl Group: Common in fluoroquinolones (e.g., compounds 5,6 in ), improves DNA gyrase binding and reduces side effects . 1-Ethyl Group: Found in FQH-2 (1-ethyl-7-(benzimidazolyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid), yielding a higher melting point (330°C) and antibacterial efficacy .

- Position 7: Piperazinyl/Spiranic Amines: Enhance gram-negative coverage. For example, compound 6g (1-cyclopropyl-7-spiranic amine-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) shows a 42% synthesis yield and melting point of 201–202°C . Morpholinomethyl Groups: KYNA-M1 (3-(morpholinomethyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid) modulates M-type K⁺ channels, demonstrating non-antibiotic bioactivity .

Comparative Data Table

Key Research Findings

- Antibacterial Activity: Fluorine at C-6 and C-3 carboxylic acid are critical for fluoroquinolone efficacy. Modifications at C-7 (e.g., piperazinyl groups) extend gram-negative coverage .

- Non-Antibiotic Applications: C-2 carboxylic acid derivatives like KYNA-M1 exhibit neuroactivity, highlighting structural versatility .

- Synthetic Challenges : Lower yields (e.g., 25% in ) are observed with bulky C-7 substituents, necessitating optimized protocols .

Biological Activity

6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a synthetic compound belonging to the fluoroquinolone class of antibiotics. Known for its broad-spectrum antibacterial properties, this compound has been the focus of various studies investigating its efficacy against multiple bacterial strains and its mechanisms of action. This article compiles detailed research findings on the biological activity of this compound, including its pharmacological effects, mechanisms, and comparative studies.

- Molecular Formula : CHFNO

- Molecular Weight : 207.16 g/mol

- CAS Number : 130064-10-7

The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these targets, the compound effectively disrupts DNA replication, leading to bacterial cell death.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1 µg/mL |

| Escherichia coli | 4 µg/mL |

| Klebsiella pneumoniae | 3 µg/mL |

| Bacillus cereus | 2 µg/mL |

| Candida albicans | >100 µg/mL |

These results demonstrate its potential as an effective antibacterial agent, particularly in treating infections caused by resistant strains of bacteria .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies have shown that the compound has a moderate half-life, allowing for effective dosing regimens in clinical applications. The structure-activity relationship highlights that modifications at the C-3 position enhance its antibacterial potency and pharmacokinetic properties .

Case Studies

A series of studies have evaluated the efficacy of this compound in vivo:

-

Study on E. coli :

- Objective : To assess in vivo antibacterial activity.

- Method : Mouse protection tests were conducted with doses ranging from 50 mg/kg to 160 mg/kg.

- Results : The compound demonstrated significant protective effects against E. coli infections with an effective dose (ED50) ranging between 50 to 160 mg/kg .

-

Comparative Study with Ciprofloxacin :

- Objective : To compare the antibacterial efficacy with ciprofloxacin.

- Method : Both compounds were tested against a panel of bacterial strains.

- Results : While ciprofloxacin showed broader activity, this compound exhibited comparable efficacy against specific strains, indicating its potential as a viable alternative antibiotic .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via keto-ester condensation and reductive cyclization. For example, intermediates like benzoyl chloride derivatives are condensed with ethyl 3-(N,N-dimethylamino)acrylate, followed by cyclization with cyclopropylamine under controlled temperatures (60–80°C) to form the quinoline core . Yield optimization requires precise stoichiometry, inert atmosphere (N₂), and purification via column chromatography using ethyl acetate/hexane gradients.

Q. How is the structural identity of this compound confirmed in experimental settings?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, SC-XRD analysis at 293 K with a data-to-parameter ratio of 15.4 confirmed bond lengths (mean C–C = 0.003 Å) and crystallographic parameters (R factor = 0.067) . Complementary techniques include ¹H/¹³C NMR (e.g., δ 8.2–8.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. What preliminary biological activities have been reported for this compound?

- Methodology : Antibacterial potency is assessed via minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Modifications at the 7-position (e.g., piperazinyl or nitroso groups) enhance activity by disrupting DNA gyrase . Initial MIC values range from 0.25–8 µg/mL, depending on substituents .

Advanced Research Questions

Q. How do substituent variations at the 7- and 8-positions affect structure-activity relationships (SAR) in quinolone derivatives?

- Methodology : Systematic substitution studies reveal that:

- 7-position : Piperazine derivatives (e.g., 7-(4-nitroso-piperazin-1-yl)) improve solubility and Gram-negative coverage by enhancing hydrogen bonding with gyrase .

- 8-position : Methoxy or nitro groups reduce phototoxicity but may decrease potency against P. aeruginosa .

Quantitative SAR (QSAR) models using Hammett constants (σ) and steric parameters (Es) predict logP and MIC correlations .

Q. How can researchers resolve contradictions in reported antibacterial efficacy data for fluoroquinolone analogs?

- Methodology : Discrepancies arise from assay variability (e.g., broth microdilution vs. agar dilution) or bacterial strain mutations. To address this:

- Use standardized CLSI/MH agar protocols.

- Cross-validate with isogenic gyrase mutants (e.g., gyrA Ser83Leu) to isolate resistance mechanisms .

- Compare logD (lipophilicity) and plasma protein binding rates, as these modulate in vivo efficacy .

Q. What strategies improve the hydrolytic stability of this compound derivatives under physiological conditions?

- Methodology : Stability is enhanced by:

- Steric shielding : Introducing cyclopropyl at N₁ reduces ring-opening hydrolysis .

- pH optimization : Buffered formulations (pH 5–6) minimize degradation in aqueous media.

- Lyophilization : Storage as lyophilized powders at -20°C increases shelf life .

Q. What crystallographic insights inform the design of quinolone-based antibiotics?

- Methodology : SC-XRD reveals key interactions:

- The 3-carboxylate group chelates Mg²⁺ in the gyrase-DNA complex.

- Fluoro and oxo groups at positions 6 and 4 stabilize planar conformation, critical for intercalation .

- Substituent torsion angles (e.g., 7-piperazinyl) impact binding pocket accommodation .

Q. Which analytical methods are most reliable for assessing purity and degradation products in fluoroquinolone research?

- Methodology :

- HPLC-UV/HRMS : Reverse-phase C18 columns (ACN/0.1% formic acid) resolve degradation products (e.g., decarboxylated or hydrolyzed analogs) .

- Thermogravimetric analysis (TGA) : Detects hydrate formation (e.g., 4-hydroxy-2-quinolinecarboxylic acid hydrate) .

- ¹⁹F NMR : Monitors fluorine stability under stress conditions (e.g., heat, light) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.